2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide
Description
2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide is an organic compound with the molecular formula C15H13Cl2NO2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of chloro and phenoxy groups, which contribute to its unique chemical properties.
Properties
IUPAC Name |
2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-10-2-5-12(6-3-10)20-14-7-4-11(17)8-13(14)18-15(19)9-16/h2-8H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSMGEJJLIUPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide typically involves the reaction of 5-chloro-2-(4-methylphenoxy)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce quinones and amines, respectively .
Scientific Research Applications
Biological Activities
1. Anticonvulsant Activity
Research indicates that derivatives of 2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide exhibit significant anticonvulsant properties. A study on related compounds demonstrated their efficacy in animal models of epilepsy, particularly through the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The results indicated that certain derivatives showed protective effects against seizures, suggesting a potential role in developing new antiepileptic drugs (AEDs) .
2. Antibacterial Properties
The compound has also been investigated for its antibacterial activity. Similar compounds have shown effectiveness against various bacterial strains, indicating that modifications to the phenyl ring can enhance antimicrobial properties. This suggests a pathway for developing new antibiotics based on the structural framework of this compound .
Synthetic Pathways
The synthesis of this compound involves several steps, including:
- Starting Materials : The synthesis typically begins with readily available chlorinated phenols and acetamides.
- Reagents : Common reagents include bases for deprotonation and chlorinating agents to introduce the chloro groups.
- Reaction Conditions : The reactions often require controlled temperatures and solvents to optimize yield and purity.
Case Study 1: Anticonvulsant Screening
In a study assessing the anticonvulsant activity of related compounds, researchers synthesized various derivatives and tested them in animal models. Compound derivatives were administered at specific dosages, and their protective effects were recorded over time. The most effective derivative showed a protective index significantly higher than standard AEDs like phenytoin .
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
Case Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of structurally similar compounds derived from this compound. The study involved testing against Gram-positive and Gram-negative bacteria, revealing promising results that support further development as antibiotics .
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-phenylacetamide: Similar structure but lacks the phenoxy and additional chloro groups.
N-(2,6-dimethylphenyl)chloroacetamide: Contains dimethylphenyl instead of phenoxy and methyl groups.
2-chloro-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of the phenoxy and methyl groups
Uniqueness
2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide is unique due to the presence of both chloro and phenoxy groups, which contribute to its distinct chemical properties and potential applications. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research and industry.
Biological Activity
2-chloro-N-[5-chloro-2-(4-methylphenoxy)phenyl]acetamide is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a chloro group and an acetamide functional group, contributing to its diverse biological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the chloro groups and the phenoxy moiety enhances its lipophilicity, allowing for better membrane permeability, which is crucial for its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, which could lead to anticancer effects.
- Antimicrobial Activity : It is hypothesized that this compound interacts with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects.
- Neurotransmission Modulation : Preliminary studies suggest that it may interact with GABA receptors, influencing neurotransmission pathways relevant to various neurological conditions.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
- Fungi : Demonstrated activity against Candida albicans .
Anticancer Potential
The compound has been investigated for its anticancer properties. Its mechanism may involve the modulation of pathways associated with cell growth and apoptosis. Initial findings suggest that it could serve as a lead compound in cancer therapy development due to its ability to inhibit tumor growth in vitro .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Anticonvulsant Activity : In a study involving related acetamides, compounds showed varying degrees of anticonvulsant activity in animal models. The structure-activity relationship (SAR) indicated that substituents on the phenyl ring significantly influenced efficacy .
- Antimicrobial Screening : A quantitative structure-activity relationship (QSAR) analysis highlighted that chloroacetamides with specific substitutions demonstrated higher antimicrobial potency. The effective compounds were those with enhanced lipophilicity, facilitating better cellular uptake .
- Neuropharmacological Studies : Research indicates that compounds similar to this compound can modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders such as epilepsy and anxiety.
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
